1-Ethyladamantane
Overview
Description
1-Ethyladamantane is an organic compound with the molecular formula C12H20. It belongs to the adamantane family, which is characterized by a tricyclic structure composed of three fused cyclohexane rings. This compound is known for its unique stability and rigidity, making it an interesting subject for various scientific studies and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyladamantane can be synthesized through the alkylation of adamantane. One common method involves the use of aluminum chloride as a catalyst in the presence of ethylene. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of perhydroacenaphthene. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Ethyladamantane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate, leading to the formation of adamantanone derivatives.
Reduction: Hydrogenation reactions can convert this compound into more saturated derivatives.
Substitution: Halogenation reactions, such as bromination, can introduce halogen atoms into the adamantane structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Saturated adamantane derivatives.
Substitution: Halogenated adamantane compounds.
Scientific Research Applications
1-Ethyladamantane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various adamantane derivatives, which are valuable in materials science and catalysis.
Biology: Adamantane derivatives are studied for their potential antiviral and antibacterial properties.
Medicine: Compounds like memantine, derived from adamantane, are used in the treatment of neurological disorders such as Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 1-ethyladamantane and its derivatives often involves interactions with biological membranes and proteins. For instance, memantine, an adamantane derivative, acts as an NMDA receptor antagonist, modulating the activity of glutamate in the brain. This helps in reducing excitotoxicity, which is implicated in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound with a similar tricyclic structure.
1,3-Dimethyladamantane: A derivative with two methyl groups attached to the adamantane core.
2-Ethyladamantane: An isomer of 1-ethyladamantane with the ethyl group attached at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its ethyl group enhances its solubility in organic solvents and modifies its reactivity compared to other adamantane derivatives .
Properties
IUPAC Name |
1-ethyladamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTHCCWEYOKFSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335019 | |
Record name | 1-Ethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770-69-4 | |
Record name | 1-Ethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reaction pathways of 1-ethyladamantane during anodic oxidation?
A1: The anodic oxidation of this compound can proceed through two main pathways: proton loss or fragmentation. In the presence of trifluoroacetic acid or acetonitrile, the initial step involves the formation of a charge-delocalized cation radical []. While simpler alkyladamantanes like this compound primarily undergo deprotonation from the cation radical, bulkier substituents on the adamantane cage can shift the reaction towards fragmentation of a carbon-carbon bond []. This competition is governed by the stability of the resulting carbocation, with fragmentation being favored when a tertiary carbocation can be formed.
Q2: How does this compound behave in binary mixtures with alcohols, and what insights do these mixtures provide about its potential applications?
A3: Studies on binary mixtures of this compound with 1-heptanol and cyclohexylmethanol provide valuable insights into its physicochemical properties and potential applications []. Measurements of density, viscosity, refractive index, and surface tension across different temperatures and compositions reveal deviations from ideal behavior []. These deviations, quantified through excess molar volume, viscosity deviation, molar refraction deviation, and surface tension deviation, highlight the presence of molecular interactions between this compound and the alcohols []. This data contributes to a fundamental understanding of adamantane derivatives as potential components in high energy-density hydrocarbon fuels [].
Q3: Has the catalytic oxidation of this compound been investigated, and what are the key findings?
A4: The catalytic oxidation of this compound has been studied using hydrogen peroxide as the oxidant and iron-pyridine complexes as catalysts []. This system utilizes atomic hydrogen generated by a palladium membrane to reduce iron in the catalytic complex []. Interestingly, oxidation occurs not only at the tertiary and secondary carbon atoms of the adamantane nucleus but also at the primary carbon atoms of the ethyl group []. Notably, alcohols are the major products of this reaction, exceeding the yield of ketones []. This selectivity towards alcohol formation highlights the potential for controlling the oxidation process through catalyst design and reaction conditions.
Q4: What analytical techniques are commonly employed to study this compound and related compounds?
A6: Analyzing this compound and similar compounds often relies on techniques such as gas chromatography-mass spectrometry (GC-MS). In the context of crude oil analysis, this method helps identify and quantify various diamondoids, including this compound []. Researchers utilize specific mass-to-charge ratios (m/z) to identify different diamondoid species within complex mixtures []. For example, the presence of this compound is typically indicated by a prominent peak at m/z 135 []. This analytical approach enables researchers to investigate the distribution and abundance of diamondoids in various samples, providing insights into geological processes and petroleum formation.
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